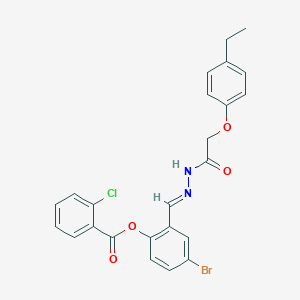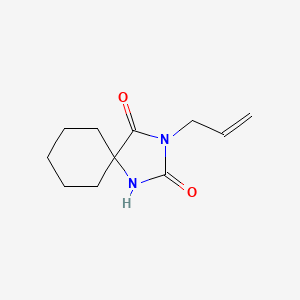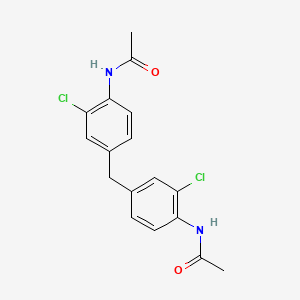
Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-chloro-4,1-phenylene) moiety. Its molecular formula is C17H14Cl2N2O2, and it has a molecular weight of 349.21 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- typically involves the reaction of 2-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions usually involve:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2-chloro-4,1-phenylenediamine, formaldehyde, acetic anhydride
Reaction Conditions: Controlled temperature and pressure, use of solvents like ethanol
Purification: Crystallization or recrystallization to obtain pure product
化学反応の分析
Types of Reactions
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and differentiation.
類似化合物との比較
Similar Compounds
- Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis-
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenedi(2,1-phenylene)]bisacetamide
Uniqueness
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
91575-29-0 |
|---|---|
分子式 |
C17H16Cl2N2O2 |
分子量 |
351.2 g/mol |
IUPAC名 |
N-[4-[(4-acetamido-3-chlorophenyl)methyl]-2-chlorophenyl]acetamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
ULXWIWCUCFCRSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)
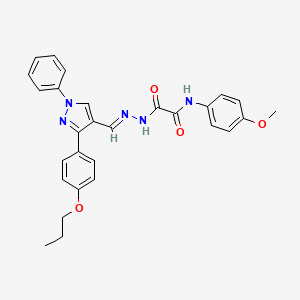
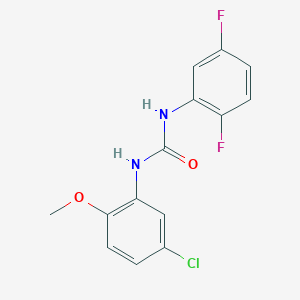
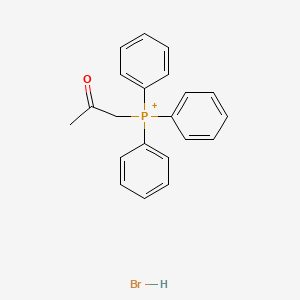
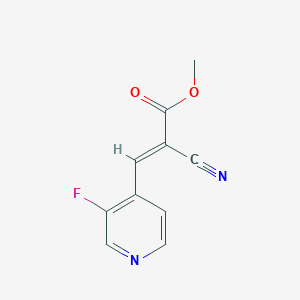
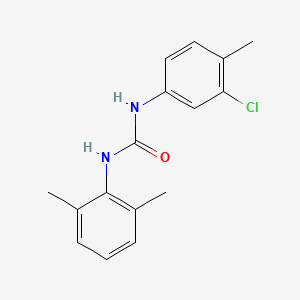
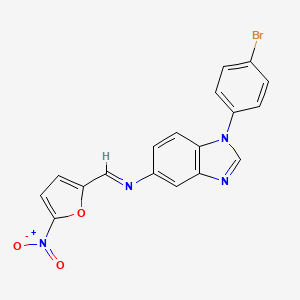
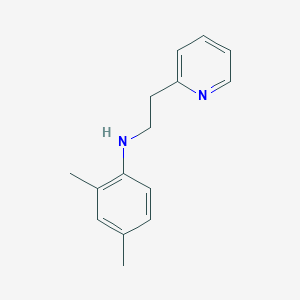
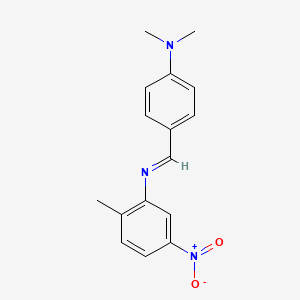
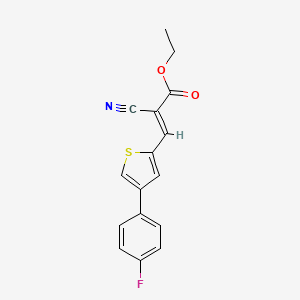
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
